molecular formula C7H3ClF4O2 B13321169 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol

2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol

Cat. No.: B13321169
M. Wt: 230.54 g/mol
InChI Key: KBIBRYRGEKYFBE-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .

Scientific Research Applications

2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The phenol group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

    3-Fluoro-4-(trifluoromethoxy)phenol: Similar structure but lacks the chlorine atom.

    4-(Trifluoromethoxy)phenol: Lacks both chlorine and fluorine atoms.

    2-Chloro-4-(trifluoromethoxy)phenol: Similar structure but lacks the fluorine atom

Uniqueness: 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol is unique due to the combination of chlorine, fluorine, and trifluoromethoxy groups on the phenol ring. This unique combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C7H3ClF4O2

Molecular Weight

230.54 g/mol

IUPAC Name

2-chloro-3-fluoro-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3ClF4O2/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2,13H

InChI Key

KBIBRYRGEKYFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)F)OC(F)(F)F

Origin of Product

United States

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